molecular formula C14H12FN3O2 B1669277 4-(4-Fluorophenoxy)benzaldehyde semicarbazone CAS No. 181144-66-1

4-(4-Fluorophenoxy)benzaldehyde semicarbazone

Cat. No. B1669277
M. Wt: 273.26 g/mol
InChI Key: MHUUDVZSPFRUSK-RQZCQDPDSA-N
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Description

4-(4-Fluorophenoxy)benzaldehyde semicarbazone is a chemical compound with the linear formula FC6H4OC6H4CHO . It has a molecular weight of 216.21 . This compound has been extensively investigated for its anticonvulsant properties .


Chemical Reactions Analysis

Semicarbazones, including 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, have been found to exhibit anticonvulsant activity . They have demonstrated activity in various chemoshock screens, like subcutaneous pentylene-tetrazole, subcutaneous strychnine, subcutaneous picrotoxin, and subcutaneous bicculine .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 76-80 °C . It has a molecular weight of 216.21 . The compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not provided in the search results .

Scientific Research Applications

Anticonvulsant Properties

4-(4-Fluorophenoxy)benzaldehyde semicarbazone has shown significant potential as an anticonvulsant agent. Studies demonstrate its efficacy in various models of epilepsy, particularly in the rat oral maximal electroshock (MES) screen. Its metabolites, however, do not exhibit the same anticonvulsant activity, indicating that the intact molecule is essential for its therapeutic effects (Dimmock et al., 1999). Further exploration into semicarbazones, including 4-(4-fluorophenoxy) benzaldehyde semicarbazone, has confirmed their diverse biological activities, which in addition to anticonvulsant effects, include antitubercular, anticancer, and antimicrobial properties (Ahsan, 2013).

Mesogenic Characteristics

Research into the mesogenic properties of various semicarbazones, including derivatives of 4-(4-fluorophenoxy)benzaldehyde, has been conducted. These compounds exhibit mesomorphism, a property significant in the field of liquid crystal technology. However, decomposition has been a notable challenge in these compounds (Chudgar, Shah & Vora, 1989).

Interaction with Voltage-Gated Sodium Channels

4-(4-Fluorophenoxy)benzaldehyde semicarbazone is recognized for its interaction with voltage-gated sodium channels, which is believed to be a major mechanism underlying its anticonvulsant properties. This interaction has been extensively studied using various techniques including whole-cell patch-clamp methods (Ilyin et al., 2005).

Therapeutic Potential in Neuropathic Pain

The compound has been investigated for its potential in treating neuropathic pain states. Variations in its chemical structure have led to the identification of potent state-dependent sodium channel inhibitors, demonstrating its potential beyond anticonvulsant applications (Shao et al., 2004).

Coordination Chemistry

In coordination chemistry, benzaldehyde semicarbazone ligands, including 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, have been studied for their ability to form complexes with various metals. These complexes have implications in various fields, including catalysis and materials science (Basuli, Peng & Bhattacharya, 2001).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements are H302 - H318 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

Future Directions

4-(4-Fluorophenoxy)benzaldehyde semicarbazone was discovered as a lead molecule and is being developed as a potent antiepileptic drug . It has a protective index (PI = TD50/ED50) higher than carbamazepine (PI 101), phenytoin (> 315), and valproate (PI 2.17) . The compound’s future directions are likely to involve further investigation of its anticonvulsant properties and potential development as an antiepileptic drug .

properties

IUPAC Name

[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUDVZSPFRUSK-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)benzaldehyde semicarbazone

CAS RN

181144-66-1
Record name CO-102862
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CO-102862
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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